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Compound of Interest

Compound Name: Dextrose monohydrate

Cat. No.: B7885005 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate analytical standard is a critical decision that directly impacts the accuracy and

reliability of experimental results. This guide provides an objective comparison of two common

glucose standards: dextrose monohydrate and anhydrous glucose, supported by

experimental data and detailed methodologies.

Dextrose, the common name for D-glucose, is a fundamental carbohydrate used extensively as

an analytical standard in various chemical and biological assays. It is commercially available in

two primary forms: dextrose monohydrate (C₆H₁₂O₆·H₂O) and anhydrous glucose (C₆H₁₂O₆).

The principal difference between these two forms is the presence of one molecule of water of

crystallization in the monohydrate form.[1][2][3] This seemingly minor difference has significant

implications for their use as analytical standards, affecting their molecular weight, purity,

stability, and handling properties.

Physicochemical Properties: A Head-to-Head
Comparison
The choice between dextrose monohydrate and anhydrous glucose often depends on the

specific requirements of the analytical method. Anhydrous glucose, being the pure form of the

molecule without water, offers a higher concentration of glucose per unit weight.[4] Conversely,

dextrose monohydrate is often more readily available and can be more cost-effective.[5]
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Property Dextrose Monohydrate Anhydrous Glucose

Chemical Formula C₆H₁₂O₆·H₂O[2] C₆H₁₂O₆[2]

Molecular Weight 198.17 g/mol [6] 180.16 g/mol [7]

Appearance
White crystalline powder, often

with a higher luster.[1][2]

White crystalline powder,

typically with a lower gloss.[1]

[2]

Water Content (Typical) ~8.20% - 9.5%[1][8] < 1.0%[9]

Assay (Purity, Typical) ≥99.5%[8] ≥99.5%[7]

Hygroscopicity
Less hygroscopic than the

anhydrous form.[5]

More hygroscopic; tends to

absorb moisture from the air.[1]

[5]

Solubility
Readily soluble in water,

slightly soluble in ethanol.[2][6]

Readily soluble in water,

slightly soluble in ethanol.[10]

Primary Applications

Food industry, oral

pharmaceuticals, and as a

general analytical standard.[1]

[3]

Medical injections and

infusions, and as a high-purity

analytical standard.[1][11]

Purity and Impurity Profile
Both dextrose monohydrate and anhydrous glucose are available in high purity grades

suitable for analytical use. The United States Pharmacopeia (USP) sets standards for dextrose,

specifying an assay of not less than 97.5% and not more than 102.0%, calculated on the

anhydrous basis for both forms.[9]

Common impurities that may be present in both forms of dextrose include other sugars such as

maltose, maltotriose, and fructose.[9] The limits for these impurities are also defined in

pharmacopeial monographs.

Table 2: Typical Impurity Limits from Certificates of Analysis
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Impurity
Dextrose Monohydrate
(Specification)

Anhydrous Glucose
(Specification)

Heavy Metals (as Pb) ≤0.5 mg/kg[8] ≤0.0005%[12]

Chlorides ≤0.01%[8] ≤0.005%[12]

Sulphates ≤40 ppm[8] -

Arsenic (As) - ≤0.00002%[12]

Iron (Fe) - ≤0.0005%[12]

Starch Passes test[12] Passes test[13]

Maltose and Isomaltose - ≤0.4%[9]

Maltotriose - ≤0.2%[9]

Fructose - ≤0.15%[9]

Stability and Handling Considerations
The stability of dextrose standards, both in solid form and in solution, is a critical factor for

ensuring the consistency of analytical results. Anhydrous glucose is more hygroscopic than its

monohydrate counterpart, meaning it has a greater tendency to absorb moisture from the

atmosphere.[1][5] This can lead to caking and changes in the effective concentration of the

standard if not stored under dry conditions. Dextrose monohydrate is generally easier to

handle in this regard due to its lower hygroscopicity.[5]

Solutions of dextrose are most stable at a pH of around 4.[14] In alkaline solutions, dextrose

can undergo isomerization to fructose and mannose, while strong alkali can lead to complete

degradation.[14] For long-term storage of standard solutions, it is advisable to maintain a

slightly acidic pH and store at low temperatures.

Experimental Protocols
Accurate characterization of dextrose standards is essential. The following are detailed

methodologies for key analytical tests.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.scribd.com/document/821034244/COA-dextrose-4-1
http://www.eurotradesl.com/descargar/archivo/ficheros/pdfs/alimentacion_aditivos_alimentarios_en_028.pdf
https://www.scribd.com/document/821034244/COA-dextrose-4-1
http://www.eurotradesl.com/descargar/archivo/ficheros/pdfs/alimentacion_aditivos_alimentarios_en_028.pdf
https://www.scribd.com/document/821034244/COA-dextrose-4-1
http://www.eurotradesl.com/descargar/archivo/ficheros/pdfs/alimentacion_aditivos_alimentarios_en_028.pdf
http://www.eurotradesl.com/descargar/archivo/ficheros/pdfs/alimentacion_aditivos_alimentarios_en_028.pdf
http://www.eurotradesl.com/descargar/archivo/ficheros/pdfs/alimentacion_aditivos_alimentarios_en_028.pdf
https://www.itwreagents.com/united-states/en/product/d--glucose-anhydrous-for-analysis-acs/131341
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://gtspfood.com/en/the-difference-between-dextrose-anhydrous-and-dextrose-monohydrate/
https://www.reddit.com/r/foodscience/comments/rald3s/dextrose_anhydrous_vs_monohydrate/
https://www.benchchem.com/product/b7885005?utm_src=pdf-body
https://www.reddit.com/r/foodscience/comments/rald3s/dextrose_anhydrous_vs_monohydrate/
https://nvlpubs.nist.gov/nistpubs/jres/045/jresv45n3p200_A1b.pdf
https://nvlpubs.nist.gov/nistpubs/jres/045/jresv45n3p200_A1b.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7885005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Water Content by Karl Fischer Titration
This method is used to accurately determine the water content of the dextrose standard, which

is crucial for calculating the exact concentration of glucose.

Protocol:

Reagent Preparation: Use a commercially available Karl Fischer titrant and solvent.

Instrument Setup: Place the titration medium into the titration cell of a Karl Fischer titrator.

Titration of Solvent: Titrate the solvent to dryness with the Karl Fischer titrant.

Sample Addition: Accurately weigh approximately 0.3 g of the dextrose sample and add it to

the titration cell.[15]

Titration of Sample: Stir the sample for at least 60 seconds to ensure complete dissolution

and titrate with the Karl Fischer reagent to the electrometric endpoint.[15] For some

carbohydrate samples, the addition of formamide (not exceeding 50%) and gentle warming

(to 50°C) may be necessary to aid dissolution.[15][16]

Calculation: The water content is calculated based on the volume of titrant consumed and

the titrant's water equivalence factor.
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Karl Fischer Titration Workflow

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
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This method separates and quantifies glucose and any related sugar impurities. The following

is based on the USP monograph for dextrose.[9]

Protocol:

Mobile Phase Preparation: Prepare HPLC-grade water as the mobile phase.

Standard Solution Preparation: Accurately prepare a standard solution of USP Dextrose

Reference Standard at a concentration of 30 mg/mL in water.[9]

Sample Solution Preparation: Accurately prepare a sample solution of the dextrose standard

to be tested at a concentration of 30 mg/mL in water, calculated on the anhydrous basis.[9]

System Suitability Solution: Prepare a solution containing maltose, maltotriose, and fructose

to verify the resolution of the chromatographic system.[9]

Chromatographic Conditions:

Column: A column with L19 packing material (e.g., a strong cation-exchange resin).[9]

Flow Rate: 0.3 mL/min.[9]

Detector: Refractive Index (RI).[9]

Column Temperature: 85 ± 1°C.[9]

Injection Volume: 20 µL.[9]

Analysis: Inject the standard, sample, and system suitability solutions into the HPLC system.

Calculation: Compare the peak area of the dextrose in the sample solution to that of the

standard solution to determine the purity. Quantify any impurities based on their peak areas

relative to the dextrose peak.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/excipients/dextrose_monograph.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7885005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution Preparation

HPLC Analysis

Data Analysis

Prepare Mobile Phase
(HPLC-Grade Water)

Set Up HPLC System
(Column, Detector, Temp)

Prepare Standard Solution
(30 mg/mL)

Inject Solutions

Prepare Sample Solution
(30 mg/mL, anhydrous basis)

Prepare System Suitability
Solution

Acquire Chromatograms

Calculate Purity and
Impurity Levels

Click to download full resolution via product page

HPLC Purity Analysis Workflow

Conclusion
The choice between dextrose monohydrate and anhydrous glucose as an analytical standard

depends on the specific needs of the laboratory and the analytical method.

Dextrose monohydrate is a reliable and cost-effective standard that is less susceptible to

moisture absorption, making it easier to handle and store. However, its water content must

be accurately determined and accounted for in all calculations to ensure accurate

concentration of standard solutions.
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Anhydrous glucose offers the advantage of being a pure form of the molecule, which can

simplify calculations as no correction for water content is needed. However, its hygroscopic

nature necessitates careful storage and handling in a dry environment to prevent moisture

uptake, which would compromise its accuracy as a primary standard.

For most routine analytical applications where cost and ease of handling are important

considerations, dextrose monohydrate is a suitable choice, provided that its water content is

precisely measured. For applications requiring the highest level of accuracy and where the cost

and stringent handling requirements are manageable, anhydrous glucose may be preferred.

Ultimately, the decision should be based on a thorough evaluation of the analytical

requirements, laboratory environment, and cost considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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